molecular formula C10H16ClN B134826 Phenpromethamine hydrochloride CAS No. 5969-39-1

Phenpromethamine hydrochloride

Cat. No.: B134826
CAS No.: 5969-39-1
M. Wt: 185.69 g/mol
InChI Key: OQHDRLTXPGYYJN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenpromethamine hydrochloride, also known as N,β-dimethylphenethylamine, is a sympathomimetic nasal decongestant . It primarily targets the adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response.

Mode of Action

This compound interacts with its targets by acting as an agonist at the adrenergic receptors . This interaction results in the constriction of blood vessels in the nasal passages, thereby reducing nasal congestion.

Pharmacokinetics

It is known that the compound is a potent inhibitor of cyp2d6 , an enzyme involved in the metabolism of many drugs. This suggests that this compound may have significant interactions with other drugs metabolized by this enzyme.

Result of Action

The primary result of this compound’s action is the reduction of nasal congestion. By constricting the blood vessels in the nasal passages, the compound decreases the amount of fluid that can leak out of these vessels and into the nasal tissues, thereby reducing swelling and congestion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of other substances in the body. Additionally, the compound’s action may be influenced by genetic factors, such as variations in the genes encoding the adrenergic receptors or the CYP2D6 enzyme .

Chemical Reactions Analysis

Phenpromethamine hydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Comparison with Similar Compounds

Phenpromethamine hydrochloride is similar to other phenethylamines such as methamphetamine and amphetamine. it is unique in its specific structure and pharmacological profile. Similar compounds include:

    Methamphetamine: A potent central nervous system stimulant with a high potential for abuse.

    Amphetamine: A stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.

    N-methyl-2-phenylpropan-1-amine: Another phenethylamine with similar stimulant properties.

This compound stands out due to its specific use as a nasal decongestant and its historical significance in the pharmaceutical industry.

Properties

IUPAC Name

N-methyl-2-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHDRLTXPGYYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975089
Record name N-Methyl-2-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5969-39-1, 93-88-9
Record name Phenpromethamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005969391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(2-phenylpropyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENPROMETHAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91L40I3N18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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